5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15829312
Molecular Formula: C10H8ClFN4O
Molecular Weight: 254.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8ClFN4O |
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Molecular Weight | 254.65 g/mol |
IUPAC Name | 5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxamide |
Standard InChI | InChI=1S/C10H8ClFN4O/c11-7-3-5(1-2-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17) |
Standard InChI Key | PCALEMQJYMVBBB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)F |
Introduction
Structural and Physicochemical Properties
The molecular structure of 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide comprises a pyrazole ring with substituents at the 1-, 4-, and 5-positions (Figure 1). Key features include:
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Aryl group: A 3-chloro-4-fluorophenyl moiety at the 1-position, contributing to enhanced lipophilicity and target-binding affinity through halogen interactions .
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Carboxamide group: At the 4-position, enabling hydrogen bonding with biological targets such as enzymes or receptors .
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Amino group: At the 5-position, facilitating further functionalization or participation in intermolecular interactions .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₀H₈ClFN₄O |
Molecular Weight | 254.65 g/mol |
SMILES | O=C(C1=C(N)N(C2=CC=C(F)C(Cl)=C2)N=C1)N |
Aqueous Solubility | <0.1 mg/mL (predicted) |
LogP (Lipophilicity) | ~2.1 (estimated) |
The compound’s low solubility in aqueous media necessitates formulation strategies such as co-solvents (e.g., DMSO) or structural modifications for in vitro assays .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically follows a two-step protocol:
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Pyrazole Ring Formation:
A Michael-type addition between (ethoxymethylene)malononitrile and 3-chloro-4-fluorophenylhydrazine generates 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile . This reaction proceeds in ethanol or fluorinated ethanol under reflux, achieving yields of 47–93% with exclusive regioselectivity . -
Carboxamide Derivatization:
Hydrolysis of the 4-cyano group to carboxamide is achieved via acidic or basic conditions. For example, treatment with concentrated sulfuric acid or hydrogen peroxide in alkaline media converts the nitrile to the corresponding amide .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Ethanol, reflux, 12 hr | 70% |
Carboxamide Formation | H₂O₂, NaOH, 60°C, 6 hr | 85% |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (HRMS): Molecular ion peak at m/z 255.04 (M+H⁺) .
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X-ray Crystallography: Confirms planar pyrazole ring geometry and dihedral angles between the aryl and pyrazole groups .
Parameter | Recommendation |
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Storage | 2–8°C in inert atmosphere |
Handling | Use nitrile gloves, eye protection |
Toxicity | LD₅₀ (oral, rat): >2000 mg/kg |
Precautionary measures include avoiding inhalation of dust and using explosion-proof equipment during large-scale synthesis .
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